molecular formula C20H23NO2 B2737770 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396885-10-1

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide

Cat. No. B2737770
CAS RN: 1396885-10-1
M. Wt: 309.409
InChI Key: XYTSMYKAEQOSCN-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is also known as BPN14770 and has shown promising results in scientific research applications.

Mechanism of Action

BPN14770 works by inhibiting the activity of PDE4D, which results in increased cAMP levels in the brain. cAMP is a signaling molecule that plays a crucial role in the regulation of various cellular processes, including memory and learning. By increasing cAMP levels, BPN14770 enhances the signaling pathways involved in memory and learning, leading to improved cognitive function.
Biochemical and Physiological Effects:
BPN14770 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. BPN14770 has been found to be well-tolerated and has a favorable pharmacokinetic profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. It has also been found to be well-tolerated and has a favorable pharmacokinetic profile. However, one of the limitations of BPN14770 is that it has only been tested in animal models, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of BPN14770. One direction is to further investigate its efficacy and safety in humans. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPN14770 may have applications in the treatment of other cognitive disorders such as schizophrenia and depression. Further studies are needed to fully understand the potential of BPN14770 in these areas.
Conclusion:
In conclusion, BPN14770 is a promising compound that has shown potential in scientific research applications. It is a selective inhibitor of PDE4D and has been found to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While further studies are needed to determine its efficacy and safety in humans, BPN14770 represents a promising candidate for further development.

Synthesis Methods

The synthesis of BPN14770 involves the reaction of 4-bromo-1-biphenyl with N-(3-cyclopropyl-3-hydroxypropyl)acetamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BPN14770 as a white solid with a high purity.

Scientific Research Applications

BPN14770 has shown promising results in scientific research applications. It has been found to be a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. BPN14770 has been shown to increase cAMP levels in the brain, which leads to improved cognitive function and memory in animal models. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(18-10-11-18)12-13-21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19,22H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSMYKAEQOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide

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